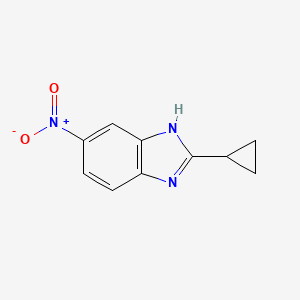

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

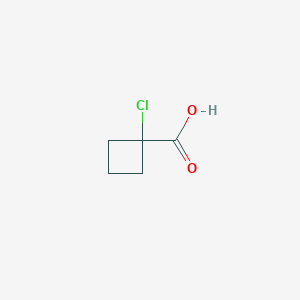

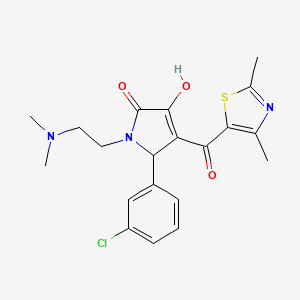

“1-Benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione” is a research chemical . It has the molecular formula C15H10N2O4 and a molecular weight of 282.25 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to an indole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 282.25 g/mol .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione serves as an intermediate in the synthesis of complex heterocyclic compounds. For instance, its derivatives have been used in the synthesis of 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones, highlighting its versatility in organic synthesis. Such compounds are synthesized from commercially available precursors, demonstrating the utility of this compound in facilitating the preparation of pharmacologically relevant structures (Fernández, 2009).

Corrosion Inhibition

Recent studies have shown that derivatives of this compound can act as effective corrosion inhibitors. These derivatives have been tested for their ability to prevent corrosion of carbon steel in sea water, with promising results supported by both experimental and theoretical studies. This application is crucial for industries that rely on the longevity and durability of metal structures and components (Ahmed et al., 2018).

Photoreactivity and Molecular Transformations

Photoreactivity studies of this compound derivatives have led to the development of novel synthetic methodologies for the construction of complex heterocycles. These include the one-step syntheses of benz[f]indole-4,9-diones and indole-4,7-diones via regioselective photoaddition reactions. Such methodologies offer significant advancements in the synthesis of compounds with potential pharmacological activities (Kobayashi et al., 1993).

Antituberculosis Activity

Derivatives of this compound have been evaluated for their antituberculosis activity. Certain thiosemicarbazone derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential of these compounds in the development of new antituberculosis agents. The structure-activity relationship studies provide valuable insights into designing more effective derivatives for combating tuberculosis (Karalı et al., 2007).

Chemosensor Applications

This compound derivatives have also been explored for their potential as chemosensors. Specifically, these compounds have been studied for the selective detection of metal ions, such as Fe3+, highlighting their applicability in environmental monitoring and analytical chemistry. The presence of functional groups capable of binding and chelating metal ions allows these compounds to serve as efficient chemosensors, providing a rapid and sensitive means to detect and quantify metal ions in various samples (Fahmi et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which include 5-nitro-1-benzyl-isatin, bind with high affinity to multiple receptors . This suggests that 5-Nitro-1-Benzyl-Isatin may interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Nitro-1-Benzyl-Isatin may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 5-Nitro-1-Benzyl-Isatin may influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that 5-Nitro-1-Benzyl-Isatin may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

1-benzyl-5-nitroindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-14-12-8-11(17(20)21)6-7-13(12)16(15(14)19)9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWGZAGTABTYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

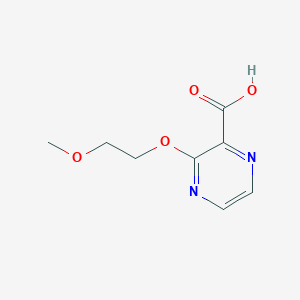

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)